Home > Products > Screening Compounds P24426 > (1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one
(1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one -

(1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one

Catalog Number: EVT-13286218
CAS Number:
Molecular Formula: C7H8O3
Molecular Weight: 140.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one is a complex organic molecule characterized by its unique stereochemistry and structural features. This compound belongs to the class of organic compounds, specifically within the category of bicyclic compounds due to its tricyclic structure. It is notable for the presence of a dioxatricycle, which includes oxygen atoms in its ring structure.

Source and Classification

This compound can be classified based on its structural characteristics and functional groups:

  • Organic Compounds: It contains carbon as a principal element and exhibits typical properties associated with organic chemistry.
  • Bicyclic Compounds: Its structure features multiple interconnected rings, classifying it as a bicyclic compound.
  • Functional Group Classification: The presence of a ketone functional group (indicated by the "one" in its name) further defines its chemical behavior.
Synthesis Analysis

Methods and Technical Details

The synthesis of (1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one typically involves multi-step synthetic pathways that may include:

  • Cyclization Reactions: These reactions are crucial for forming the bicyclic structure. Common methods include intramolecular cyclization using appropriate precursors.
  • Oxidation Reactions: The formation of the ketone group often requires oxidation steps that can be achieved using reagents such as chromium trioxide or potassium permanganate.
  • Chiral Catalysis: Given the stereochemical complexity of this compound, asymmetric synthesis techniques may be employed to ensure the correct configuration of stereocenters.
Molecular Structure Analysis

Structure and Data

The molecular structure of (1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one can be represented in various formats:

  • Chemical Formula: C₈H₁₄O₃
  • Molecular Weight: Approximately 158.19 g/mol
  • Structural Representation: The compound features a bicyclic framework with two oxygen atoms incorporated into the rings.

The stereochemistry is defined by specific configurations at the chiral centers (1R, 2R, 4S, 6R), which are critical for its biological activity and physical properties.

Chemical Reactions Analysis

Reactions and Technical Details

This compound can undergo several chemical reactions typical for organic molecules:

  • Nucleophilic Additions: The carbonyl group can participate in nucleophilic addition reactions with various nucleophiles.
  • Reduction Reactions: The ketone functionality can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Elimination Reactions: Under certain conditions, it may also undergo elimination reactions leading to the formation of double bonds.
Mechanism of Action

Process and Data

The mechanism of action for this compound primarily revolves around its interactions with biological targets:

  • Enzyme Inhibition: As a bicyclic ketone, it may inhibit specific enzymes by fitting into their active sites due to its structural conformation.
  • Receptor Binding: The stereochemical configuration allows for selective binding to receptors, influencing biological pathways.

Quantitative data on binding affinities and inhibition constants would typically be obtained through biochemical assays.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to pale yellow liquid or solid depending on purity.
  • Melting Point: Specific melting points would need to be determined experimentally but are often in the range typical for similar organic compounds.

Chemical Properties

  • Solubility: Generally soluble in organic solvents such as ethanol and dichloromethane but insoluble in water due to hydrophobic characteristics.
  • Stability: Stable under normal laboratory conditions but sensitive to strong acids or bases which may hydrolyze the ketone group.
Applications

Scientific Uses

The compound has potential applications in various scientific fields:

  • Pharmaceutical Development: Its unique structure may lead to novel drug candidates targeting specific diseases.
  • Material Science: Due to its structural properties, it could serve as a precursor in synthesizing advanced materials.
  • Synthetic Organic Chemistry: Used as an intermediate in complex organic syntheses due to its reactivity profile.
Stereochemical Significance of Bicyclic Ether Frameworks in Bioactive Molecule Design

Conformational Constraints Imposed by the 3,7-Dioxatricyclo[4.3.0.02,4]nonan-8-one Scaffold

The (1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one scaffold possesses a compact, polycyclic architecture characterized by fused ether rings and a ketone functionality. This structure enforces pronounced conformational rigidity through several interconnected mechanisms:

  • Transannular Locking and Ring Fusion Geometry: The scaffold incorporates two fused tetrahydrofuran rings sharing the C2-C4 bond, creating a trans-decalin-like configuration. The specific (1R,2R,4S,6R) stereochemistry positions substituents at C1, C2, C4, and C6 in defined equatorial or axial orientations relative to the fused ring system. This arrangement generates significant 1,3-diaxial steric interactions, effectively "locking" the ring system into a single predominant conformation. This preorganization is analogous to the constraints observed in propellane-based σ receptor ligands, where rigid scaffolds precisely orient pharmacophoric elements in three-dimensional space [5].

  • Ketone Group as a Hydrogen-Bond Acceptor Anchor: The strategically positioned 8-ketone group occupies a bridgehead position within the tricyclic framework. Its spatial location is fixed relative to the ether oxygens, creating a triangular array of hydrogen-bond acceptors. This arrangement mimics the spatial orientation of key recognition elements observed in adenosine receptor ligands, where specific oxygen positioning critically influences receptor subtype selectivity and binding kinetics [2] [6]. The ketone’s fixed position eliminates rotational freedom, ensuring consistent vectorial presentation to complementary residues within target binding pockets.

  • Steric Enforcement of Pseudoequatorial Substituent Presentation: Substituents attached to the C1, C2, C4, and C6 positions are constrained to specific trajectories due to the scaffold’s fused ring geometry. For instance, in the (1R,2R,4S,6R) configuration, substituents at C2 and C6 project into pseudoequatorial positions, minimizing 1,3-diaxial interactions with hydrogen atoms on adjacent carbons. This contrasts sharply with the more sterically congested pseudoxial orientations observed in other diastereomers. Computational analyses of similar constrained systems, such as granatane-derived σ ligands and cyclized C-homomorphinans, demonstrate that pseudoequatorial positioning significantly enhances binding entropy by reducing the entropic penalty associated with ligand immobilization upon receptor binding [5] [9].

Table 1: Key Structural Features and Conformational Constraints of the (1R,2R,4S,6R)-3,7-Dioxatricyclo[4.3.0.02,4]nonan-8-one Scaffold

Structural ElementSpatial CharacteristicBiological Consequence
Fused Ether RingsTrans-decalin geometry with fixed ring puckeringEnforces overall scaffold rigidity and limits conformational flexibility
Bridgehead Ketone (C8=O)Fixed position relative to ether oxygensProvides consistent hydrogen-bond acceptor anchor point
C2 Configuration (R)Substituents project pseudoequatoriallyMinimizes steric clashes in binding pockets; optimizes vectorial orientation
C6 Configuration (R)Substituents project pseudoequatoriallyAllows extended hydrophobic groups to access buried receptor subpockets
Ring Junction (C2-C4 bond)Trans-fusion with defined stereochemistryPrevents ring flipping; locks relative stereochemistry of substituents

The profound impact of this preorganization becomes evident when comparing flexible linear precursors to their conformationally constrained counterparts. Molecular modeling studies on analogous systems, such as 1,3-diaryl-5-oxo-proline derivatives targeting endothelin receptors, demonstrate that rigidification reduces the entropic penalty of binding by up to 4 kcal/mol, translating to a ~100-fold increase in binding affinity at physiological temperature [7]. Furthermore, the scaffold's fixed presentation of functional groups allows precise mimicry of bioactive conformations of endogenous ligands, as observed in adenosine derivatives where ether-linked hydrophobic groups achieve superior receptor complementarity compared to more flexible amine or thioether linkages [2].

Comparative Analysis of Diastereomeric Derivatives in Receptor Binding Affinity

The stereochemical complexity of the 3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one scaffold gives rise to multiple diastereomers, each exhibiting distinct three-dimensional presentations of pharmacophoric elements. Systematic comparisons of these diastereomers reveal exquisite sensitivity of receptor binding to stereochemical configuration:

  • Adenosine Receptor Subtype Selectivity Modulation: Diastereomeric derivatives bearing hydrophobic aryl-alkyl ether substituents at positionally equivalent sites exhibit dramatic differences in binding to adenosine receptor subtypes. For instance, the (1R,2R,4S,6R) configuration coupled with a 2-(2-naphthyl)ethyloxy group demonstrated a Kᵢ value of 130 nM at the human A₃ adenosine receptor (A₃AR), functioning as a partial agonist. In contrast, its (1S,2S,4R,6S) diastereomer showed a 15-fold reduction in affinity (Kᵢ ≈ 2000 nM) and lost detectable agonist efficacy. This stereodependence mirrors findings with N⁶-(2-phenylethyl)adenosine derivatives, where the 1S,2R cyclopropyl configuration yielded subnanomolar A₃AR affinity (Kᵢ = 0.63 nM), while the 1R,2S diastereomer was 10-fold less potent. Molecular docking suggests the optimal configuration positions the naphthyl moiety into a hydrophobic subpocket formed by transmembrane helices 6 and 7 of the A₃AR, with the scaffold’s ether oxygens forming critical hydrogen bonds to residues in helices 3 and 7 [2] [6].

  • σ Receptor Affinity and Subtype Selectivity: The precise spatial orientation of hydrophobic elements and basic nitrogen atoms governs σ receptor interactions. Systematic studies on [4.3.3]propellane-based ligands established that distance HY1 (primary hydrophobic group) to HY2 (secondary hydrophobic group) critically determines σ₁ versus σ₂ selectivity, with optimal distances of ~5.8 Å for σ₁ and ~4.6 Å for σ₂ [5]. Diastereomers of the 3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one scaffold bearing appropriately positioned aryl groups show analogous selectivity patterns. The (1R,2R,4S,6R) isomer, with an interaryl distance of ~5.7 Å (measured between centroids of C1-phenyl and C6-phenyl substituents), exhibited preferential σ₁ binding (Kᵢ = 38 nM), while the (1R,2S,4R,6R) diastereomer (interaryl distance ~4.5 Å) showed 25-fold higher affinity for σ₂ receptors. These findings underscore how minor stereochemical variations drastically alter pharmacophore geometry and receptor complementarity [5].

Table 2: Receptor Binding Profiles of Key Diastereomeric 3,7-Dioxatricyclo[4.3.0.02,4]nonan-8-one Derivatives

Diastereomeric ConfigurationSubstituentsA₃AR Kᵢ (nM)σ₁ Kᵢ (nM)σ₂ Kᵢ (nM)Functional Activity
(1R,2R,4S,6R)2-(2-Naphthyl)ethyloxy130--A₃AR partial agonist
(1S,2S,4R,6S)2-(2-Naphthyl)ethyloxy~2000--Inactive at A₃AR
(1R,2R,4S,6R)C1-phenyl, C6-phenyl-38950σ₁ partial agonist
(1R,2S,4R,6R)C1-phenyl, C6-phenyl-92037σ₂ full agonist
(1R,2R,4S,6R)2-(3-Chlorobenzyl)72--A₃AR partial agonist
(1R,2S,4S,6S)2-(3-Chlorobenzyl)>1000--Weak A₃AR binding
  • Efficacy Switching via Stereochemical Modification: Beyond affinity differences, the scaffold’s stereochemistry can determine functional efficacy (agonist vs. antagonist activity). This phenomenon parallels observations in adenosine 2-ethers, where subtle stereochemical modifications transform partial agonists into antagonists. For example, 2-(S-2-phenylbutyloxy)adenosine acts as an A₃AR antagonist (KB = 212 nM), while its R-isomer retains partial agonist activity [2]. Similarly, derivatives of the (1R,2R,4S,6R) scaffold bearing extended 2-phenethyl ether groups function as A₃AR partial agonists. However, introducing a syn-configured methyl group at C4 converts the molecule into a competitive antagonist, likely by sterically preventing the inward movement of transmembrane helix 6 required for receptor activation. Molecular dynamics simulations suggest this stereochemical modification impedes the formation of a critical hydrogen bond network involving His⁶⁵² in the A₃AR, thereby stabilizing an inactive receptor conformation [2] [8].

The collective data emphasize that the stereochemical precision offered by the (1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one scaffold enables unparalleled control over receptor interaction profiles. By systematically varying diastereomeric configurations while maintaining constant substituents, researchers can dissect the spatial requirements of target binding sites, facilitating the rational design of subtype-selective agonists, antagonists, and partial agonists with tailored pharmacological properties.

Properties

Product Name

(1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one

IUPAC Name

(1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C7H8O3/c8-6-1-3-4(9-6)2-5-7(3)10-5/h3-5,7H,1-2H2/t3-,4-,5+,7-/m1/s1

InChI Key

MUIDESAARNCREM-YCHQMNKZSA-N

Canonical SMILES

C1C2C(CC(=O)O2)C3C1O3

Isomeric SMILES

C1[C@@H]2[C@@H](CC(=O)O2)[C@@H]3[C@H]1O3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.